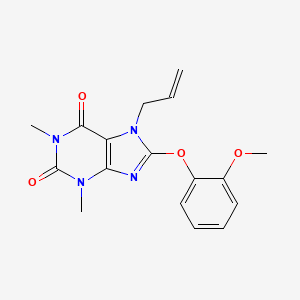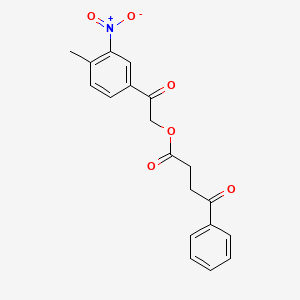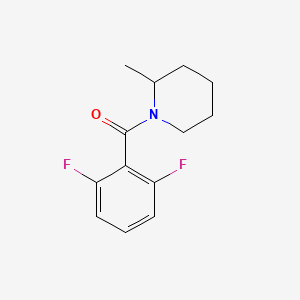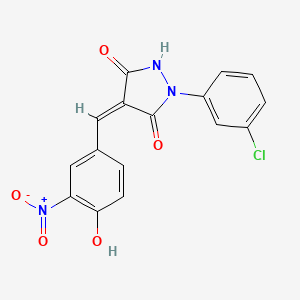
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates downstream signaling pathways that lead to B-cell proliferation, survival, and differentiation. N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and inhibiting B-cell function.
Biochemical and Physiological Effects:
In preclinical studies, N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to induce apoptosis (cell death) in malignant B-cells, inhibit B-cell proliferation, and reduce the production of pro-inflammatory cytokines. N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to decrease the activation and migration of immune cells, such as T-cells and macrophages, in preclinical models of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BTK, its ability to inhibit B-cell receptor signaling, and its potential as a therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders. However, N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide also has limitations, including its potential off-target effects, its limited pharmacokinetic and pharmacodynamic data in humans, and its potential for drug interactions.
未来方向
There are several future directions for research on N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, including:
1. Clinical trials in humans to evaluate the safety, efficacy, and pharmacokinetics of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Further preclinical studies to investigate the potential of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
3. Studies to explore the potential of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide as a research tool for investigating the role of BTK in B-cell receptor signaling and immune cell function.
4. Development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties and reduced off-target effects.
5. Studies to investigate the potential of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in other diseases and conditions, such as viral infections and neurodegenerative diseases, where BTK may play a role.
合成方法
The synthesis of N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the preparation of the key intermediate 4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its subsequent coupling with 3-methylbenzyl bromide. The final product is obtained through purification and isolation steps.
科学研究应用
N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. N-(3-methylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-4-2-5-15(12-14)13-19-24(22,23)17-9-7-16(8-10-17)20-11-3-6-18(20)21/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERFPVZIMEAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)

![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5158254.png)
![N~1~-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B5158261.png)

![1'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5158271.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)
![1-(3-chlorobenzyl)-N-methyl-N-[3-(1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158287.png)
![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

